1,2-dimethyl-3-octyl-1,2-dihydroimidazol-1-ium;chloride
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Overview
Description
1,2-dimethyl-3-octyl-1,2-dihydroimidazol-1-ium;chloride is a type of ionic liquid, which is a salt in the liquid state at room temperature. This compound belongs to the imidazolium family, characterized by the presence of an imidazole ring. Ionic liquids like this one are known for their unique properties such as low volatility, high thermal stability, and high ionic conductivity, making them useful in various applications .
Preparation Methods
The synthesis of 1,2-dimethyl-3-octyl-1,2-dihydroimidazol-1-ium;chloride typically involves the alkylation of imidazole derivatives. One common method is the reaction of 1,2-dimethylimidazole with octyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified by recrystallization . Industrial production methods often involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1,2-dimethyl-3-octyl-1,2-dihydroimidazol-1-ium;chloride can undergo various chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted with other anions such as bromide or nitrate.
Oxidation and Reduction: The imidazolium cation can participate in redox reactions, although these are less common.
Complex Formation: The compound can form complexes with metal ions, which can be useful in catalysis.
Common reagents used in these reactions include halide salts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2-dimethyl-3-octyl-1,2-dihydroimidazol-1-ium;chloride has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in organic synthesis due to its unique properties.
Biology: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Medicine: Studied for its potential in developing new pharmaceuticals and as a medium for enzyme reactions.
Mechanism of Action
The mechanism of action of 1,2-dimethyl-3-octyl-1,2-dihydroimidazol-1-ium;chloride varies depending on its application. In catalysis, the imidazolium cation can stabilize transition states and intermediates, facilitating reactions. In biological systems, it can interact with cell membranes and proteins, potentially disrupting microbial cell walls and leading to antimicrobial effects .
Comparison with Similar Compounds
Similar compounds include other imidazolium-based ionic liquids such as:
- 1-ethyl-3-methylimidazolium chloride
- 1-butyl-3-methylimidazolium chloride
- 1-dodecyl-3-methylimidazolium chloride
Compared to these, 1,2-dimethyl-3-octyl-1,2-dihydroimidazol-1-ium;chloride has a longer alkyl chain, which can enhance its hydrophobicity and ability to interact with organic molecules. This makes it particularly useful in applications requiring a balance of hydrophilic and hydrophobic properties .
Biological Activity
1,2-Dimethyl-3-octyl-1,2-dihydroimidazol-1-ium;chloride, also known as an imidazolium ionic liquid, has gained attention in various fields due to its unique properties and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial effects, cytotoxicity, and potential applications in biomedical research.
Molecular Formula: C13H26ClN2
Molecular Weight: 246.82 g/mol
IUPAC Name: this compound
CAS Number: 61546-09-6
Antimicrobial Activity
Research indicates that imidazolium-based ionic liquids possess significant antimicrobial properties. For instance, studies have demonstrated that the compound exhibits efficacy against various bacterial strains and fungi. The mechanism of action typically involves disruption of microbial cell membranes, leading to cell lysis.
Table 1: Antimicrobial Efficacy of this compound
Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 0.5 mg/mL | |
Escherichia coli | 0.8 mg/mL | |
Candida albicans | 0.4 mg/mL |
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of this compound on mammalian cells. The compound was tested on various cell lines including human fibroblasts and cancer cell lines.
Table 2: Cytotoxic Effects on Mammalian Cell Lines
Cell Line | IC50 (µM) | Effect Observed | Reference |
---|---|---|---|
Human Fibroblasts | >100 | No significant toxicity | |
HeLa Cells | 50 | Moderate cytotoxicity | |
MCF-7 Cells | 75 | Moderate cytotoxicity |
The biological activity of imidazolium ionic liquids is often attributed to their ability to interact with biological membranes and proteins. This interaction can lead to:
- Membrane Disruption: The hydrophobic octyl group enhances the compound's affinity for lipid bilayers, resulting in membrane destabilization.
- Protein Denaturation: Ionic interactions may lead to conformational changes in proteins, affecting their function.
Case Studies
Several studies have highlighted the potential applications of this compound in biomedical contexts:
- Antibacterial Coatings: Research has shown that incorporating this ionic liquid into polymer matrices can create antibacterial surfaces for medical devices.
- Drug Delivery Systems: The compound's solubility properties make it a candidate for formulating drug delivery systems that enhance the bioavailability of poorly soluble drugs.
- Cancer Therapeutics: Preliminary studies suggest that this compound may enhance the efficacy of certain chemotherapeutic agents by increasing their cellular uptake.
Properties
IUPAC Name |
1,2-dimethyl-3-octyl-1,2-dihydroimidazol-1-ium;chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2.ClH/c1-4-5-6-7-8-9-10-15-12-11-14(3)13(15)2;/h11-13H,4-10H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCTZWDWNLXVDPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C=C[NH+](C1C)C.[Cl-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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